

# (S,R,S)-Ahpc-C10-NH2 CAS number and chemical data

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## Compound of Interest

Compound Name: (S,R,S)-Ahpc-C10-NH2

Cat. No.: B3118193

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An In-depth Technical Guide on **(S,R,S)-Ahpc-C10-NH2** and its Derivatives in Proteolysis Targeting Chimeras (PROTACs)

This technical guide provides a comprehensive overview of the chemical data, experimental applications, and underlying mechanisms of **(S,R,S)-Ahpc-C10-NH2** and its related compounds. These molecules are critical components in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to selectively eliminate disease-causing proteins. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

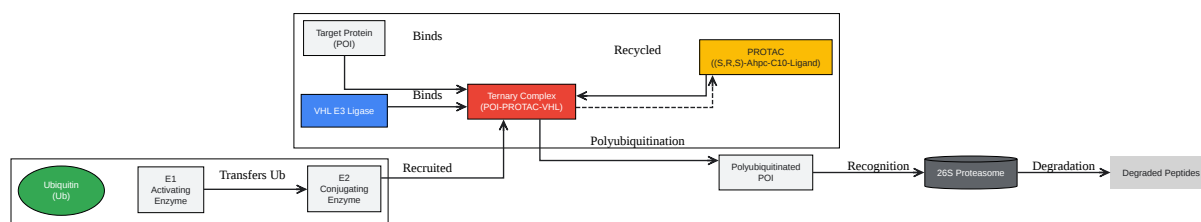
## Chemical Data and Variants

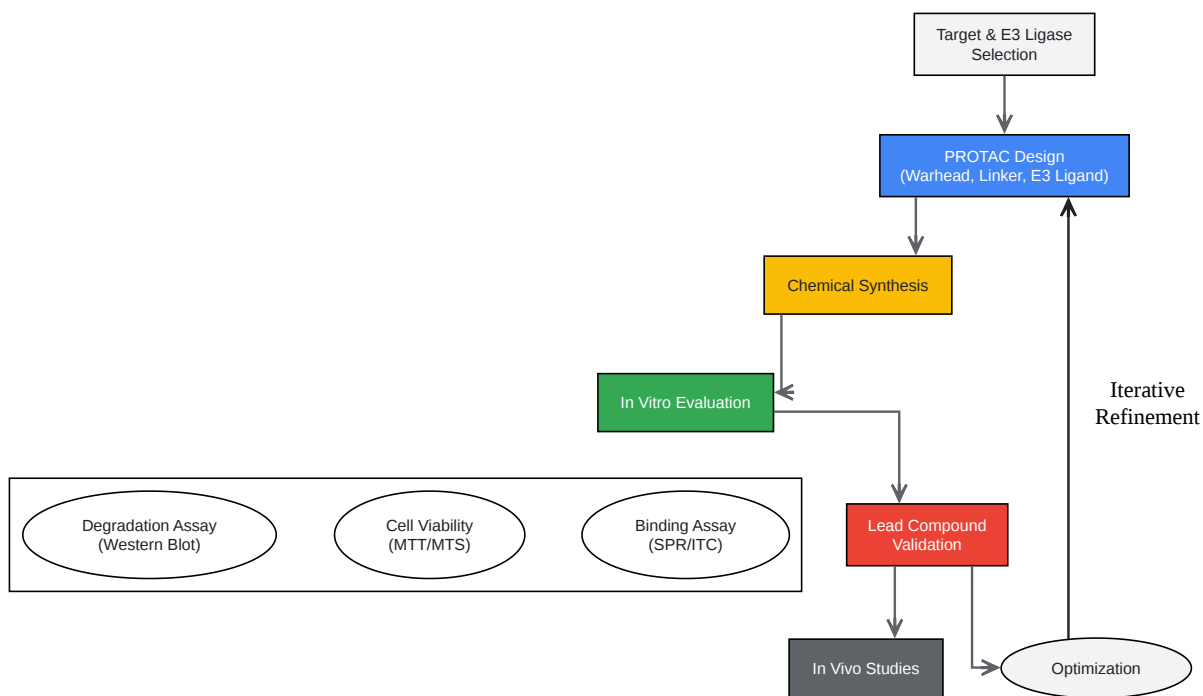
**(S,R,S)-Ahpc-C10-NH2** is a bifunctional molecule composed of a Von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, (S,R,S)-Ahpc, connected to a 10-carbon alkyl linker with a terminal amine group. This amine serves as a conjugation point for a ligand that binds to a target protein of interest, thus forming the final PROTAC. Several variants of this molecule exist, differing slightly in their chemical structure, which can influence their properties and applications.

Compound Name	CAS Number	Molecular Formula	Molecular Weight ( g/mol )	Notes
(S,R,S)-Ahpc-C10-NH2	2341796-74-3	C <sub>33</sub> H <sub>51</sub> N <sub>5</sub> O <sub>4</sub> S	613.85	Base molecule with a 10-carbon linker.
(S,R,S)-Ahpc-C10-NH2 Dihydrochloride	2341796-75-4	C <sub>33</sub> H <sub>53</sub> Cl <sub>2</sub> N <sub>5</sub> O <sub>4</sub> S	686.78	Dihydrochloride salt form, often used to improve solubility.
(S,R,S)-AHPC-Me-C10-NH2	2376139-52-3	C <sub>34</sub> H <sub>53</sub> N <sub>5</sub> O <sub>4</sub> S	627.9	A methylated version used in the MEK1/2 degrader MS432. <a href="#">[1]</a>
(S,R,S)-AHPC-Me-C10-NH2 Hydrochloride	2471970-07-5	C <sub>34</sub> H <sub>53</sub> N <sub>5</sub> O <sub>4</sub> S·xHCl	627.9 (free base)	Hydrochloride salt of the methylated variant. <a href="#">[2]</a>

## Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs utilizing the **(S,R,S)-Ahpc-C10-NH2** linker operate by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The PROTAC molecule acts as a bridge, simultaneously binding to the target protein and the VHL E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.





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## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. (S,R,S)-AHPC-Me-C10-NH2 hydrochloride | TargetMol [targetmol.com]

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